molecular formula C17H17N5O4 B2482261 Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate CAS No. 135449-28-4

Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate

Cat. No.: B2482261
CAS No.: 135449-28-4
M. Wt: 355.354
InChI Key: ZYGRJGAUBVSKCM-UHFFFAOYSA-N
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Description

Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This can lead to downstream effects on cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
  • 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine

Uniqueness

Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate is unique due to its specific triazolopyridine structure, which imparts distinct chemical and biological properties.

Biological Activity

Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanism of action, interactions with biological targets, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O4, with a molecular weight of 355.35 g/mol. The compound features a unique triazolo-pyridine structure that contributes to its biological activity. Its melting point is approximately 230 °C in ethanol, and it has a predicted density of 1.43 g/cm³ .

This compound exhibits its biological effects primarily through interactions with specific enzymes or receptors. The proposed mechanism involves the compound binding to the active sites of target enzymes, thereby inhibiting their activity and affecting downstream cellular pathways . This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Biological Activity

Research indicates that this compound shows promise in several areas:

  • Anticancer Activity : Studies have demonstrated that derivatives of triazolo-pyridine compounds can inhibit tumor growth in various cancer cell lines. For instance, related compounds have shown inhibition of Aurora kinases, which are critical in cancer cell proliferation .
  • Anti-inflammatory Properties : The compound's structure allows it to interact with multiple biological pathways involved in inflammation. Some studies suggest that it may inhibit enzymes associated with inflammatory processes .

Comparative Studies

To understand the uniqueness and potential advantages of this compound over similar compounds, the following table outlines a comparison with related triazolo-pyridine derivatives:

Compound NameStructureUnique Features
Diethyl 5-amino-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylateStructureEnhanced lipophilicity due to chlorine substitution; significant anti-inflammatory properties .
5-Amino-[1,2,4]triazolo[4,3-a]pyridine derivativesVariedKnown for diverse biological activities including anticancer effects .
PyridinedicarboxylatesVariedNoted for chelation properties; applications in metal ion binding studies .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antitumor Activity : In vitro studies have shown that this compound inhibits cell proliferation in human tumor cell lines. For example:
    • In HCT116 colon carcinoma cells: GI50 values were recorded at concentrations indicating significant growth inhibition.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. These interactions are critical for understanding its therapeutic potential.

Properties

IUPAC Name

diethyl 5-amino-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-3-25-16(23)11-9-12(17(24)26-4-2)15-21-20-14(22(15)13(11)18)10-5-7-19-8-6-10/h5-9H,3-4,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGRJGAUBVSKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N2C1=NN=C2C3=CC=NC=C3)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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